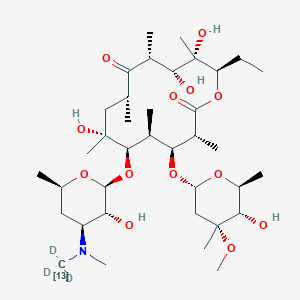

Erythromycin-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H67NO13 |

|---|---|

Molecular Weight |

737.9 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1D3 |

InChI Key |

ULGZDMOVFRHVEP-ZZKXWFBHSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Architect of Inhibition: A Technical Guide to the Mechanism of Action of Erythromycin and Its Labeled Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of erythromycin, a foundational macrolide antibiotic, and its advanced analogs. We delve into the molecular interactions governing its inhibitory effects on bacterial protein synthesis, explore the evolution of this antibiotic class through the examination of its analogs, and provide detailed experimental protocols and quantitative data to support further research and development in this critical area of antimicrobial therapy.

Core Mechanism of Action: Stalling the Ribosomal Machinery

Erythromycin and its analogs exert their bacteriostatic, and in some cases bactericidal, effects by targeting the bacterial 70S ribosome, a crucial cellular machine responsible for protein synthesis. The primary mechanism involves the inhibition of protein elongation, effectively halting the production of essential proteins and thereby arresting bacterial growth.[1][2]

Binding to the 50S Ribosomal Subunit

The therapeutic action of erythromycin is initiated by its high-affinity binding to the 50S subunit of the bacterial ribosome.[1][3][4] Specifically, it lodges itself in the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[1][5] The binding site is primarily composed of 23S ribosomal RNA (rRNA), with key interactions involving nucleotides in domain V, such as A2058 and A2059.[5] The desosamine sugar of erythromycin is a critical component for this interaction.[5]

The ketolide class of macrolide analogs, such as telithromycin and solithromycin, exhibit enhanced binding affinity due to additional interaction points within the ribosome.[5] For instance, the alkyl-aryl side chain of telithromycin forms a stacking interaction with the A752-U2609 base pair of the 23S rRNA, an interaction not observed with erythromycin.[5] This enhanced binding contributes to their activity against some erythromycin-resistant strains.[5]

Inhibition of Translocation

By binding within the NPET, erythromycin sterically hinders the passage of the nascent polypeptide chain. This obstruction primarily interferes with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to the next codon. The blockage prevents the peptidyl-tRNA from moving from the A-site to the P-site, thereby stalling protein elongation.

Labeled Analogs of Erythromycin in Research

The study of erythromycin's mechanism of action has been greatly facilitated by the use of labeled analogs. These molecules, which incorporate radioactive or fluorescent tags, allow for the direct measurement of binding affinities, visualization of antibiotic localization within bacteria, and high-throughput screening of new antibiotic candidates.

-

Radiolabeled Erythromycin : [14C]Erythromycin has been instrumental in classic radioligand binding assays to determine the dissociation constant (Kd) of erythromycin and its competitors for the ribosome.[4][6][7][8]

-

Fluorescently Labeled Erythromycin : Analogs such as BODIPY-erythromycin are extensively used in fluorescence polarization assays.[9] These assays provide a rapid and sensitive method for measuring binding affinities in solution.[10] Fluorescent derivatives have also been synthesized to visualize the uptake and localization of macrolides in live bacterial cells, offering insights into drug influx and efflux mechanisms.[11]

Quantitative Data: Binding Affinities and Minimum Inhibitory Concentrations

The efficacy of erythromycin and its analogs can be quantified through their binding affinity to the ribosome and their ability to inhibit bacterial growth.

Ribosomal Binding Affinities

The dissociation constant (Kd) is a measure of the affinity between a ligand (antibiotic) and its target (ribosome). A lower Kd value indicates a higher binding affinity.

| Antibiotic | Bacterial Species | Dissociation Constant (Kd) | Reference(s) |

| Erythromycin | Escherichia coli | 8 - 36 nM | [12][13] |

| Streptococcus pneumoniae | 4.9 ± 0.6 nM | [14][15] | |

| Roxithromycin | Escherichia coli | 20 nM | [12] |

| Clarithromycin | Escherichia coli | 8 nM | [12] |

| Telithromycin | Escherichia coli | 8.33 nM (high-affinity site) | [16][17][18] |

| Solithromycin | Streptococcus pneumoniae | 5.1 ± 1.1 nM | [14][15] |

| Dirithromycin | Escherichia coli | 2.6 ± 0.6 nM | [13] |

| Thermus thermophilus | 8 ± 2 nM | [13] |

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical parameter for assessing the antimicrobial potency of a compound.

| Antibiotic | Bacterial Species | Resistance Phenotype | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Erythromycin | Streptococcus pneumoniae | Susceptible | ≤0.015 - 0.06 | 0.016 | 0.03 | [19] |

| Resistant | 1 - >64 | >64 | >64 | [19][20] | ||

| Streptococcus pyogenes | Resistant (M phenotype) | 8 - 32 | 16 | - | [20] | |

| Bordetella pertussis | Susceptible | 0.03 - 0.125 | - | - | [21] | |

| Telithromycin | Streptococcus pneumoniae | Susceptible | ≤0.002 - 0.008 | 0.008 | 0.015 | [22] |

| Macrolide-Resistant (ermB) | ≤0.02 - 1 | 0.06 | 0.06 | [22] | ||

| Macrolide-Resistant (mefA) | ≤0.02 - 1 | 0.06 | 0.06 | [22] | ||

| Multi-drug Resistant | - | - | ≤0.5 | [23][24] | ||

| Solithromycin | Streptococcus pneumoniae | Macrolide-Resistant | - | 0.008 | 0.12 | [25] |

| (all phenotypes) | - | - | ≤1 | [26][27] | ||

| Haemophilus influenzae | Susceptible | - | 1 | 2 | [25] | |

| Staphylococcus aureus | Methicillin-Susceptible | - | 0.06 | 0.06 | [25] |

Mechanisms of Resistance

The clinical efficacy of erythromycin has been challenged by the emergence of bacterial resistance. The primary mechanisms of resistance are:

-

Target Site Modification : This is most commonly mediated by erm (erythromycin ribosome methylase) genes, which encode methyltransferases that dimethylate a specific adenine residue (A2058) in the 23S rRNA.[7] This modification reduces the binding affinity of macrolides to the ribosome.

-

Active Efflux : Efflux pumps, encoded by genes such as mef (macrolide efflux), actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.[20]

-

Drug Inactivation : Less commonly, resistance can occur through enzymatic inactivation of the antibiotic, for example, by erythromycin esterases.

Experimental Protocols

Ribosome Binding Assay (Radioligand Competition)

This protocol details a competitive binding assay to determine the affinity of a test compound for the bacterial ribosome using radiolabeled erythromycin.

Materials:

-

Purified 70S ribosomes from the target bacterial strain (e.g., E. coli MRE600).

-

[14C]Erythromycin.

-

Unlabeled test compound.

-

Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 50 mM NH4Cl, 10 mM Mg(CH3COO)2, 4 mM β-mercaptoethanol, 0.05% (v/v) Tween-20.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound in binding buffer.

-

In a microtiter plate, combine a fixed concentration of 70S ribosomes (e.g., 25 pmol) and a fixed concentration of [14C]Erythromycin (e.g., 10 nM).

-

Add varying concentrations of the unlabeled test compound to the wells. Include a control with no unlabeled compound (total binding) and a control with a large excess of unlabeled erythromycin (non-specific binding).

-

Incubate the plate at room temperature for 2 hours to reach equilibrium.

-

Filter the contents of each well through a glass fiber filter to separate ribosome-bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 (the concentration of test compound that displaces 50% of the radiolabeled ligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Translation Inhibition Assay (Luciferase-Based)

This assay measures the inhibition of protein synthesis by monitoring the production of a reporter enzyme, luciferase.

Materials:

-

Cell-free transcription-translation coupled system (e.g., PURExpress®).

-

Plasmid DNA encoding firefly luciferase.

-

Test compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

Set up the in vitro transcription-translation reactions in a microtiter plate according to the manufacturer's instructions, including the luciferase plasmid DNA.

-

Add the test compound at various concentrations to the reactions. Include a positive control (no inhibitor) and a negative control (no DNA).

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strain of interest.

-

Cation-adjusted Mueller-Hinton broth (or other appropriate growth medium).

-

Test compound.

-

96-well microtiter plates.

-

Spectrophotometer or plate reader.

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in the broth in a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

Conclusion

Erythromycin and its analogs remain a cornerstone of antimicrobial therapy. A thorough understanding of their mechanism of action, coupled with robust quantitative data and detailed experimental protocols, is essential for the continued development of new macrolide antibiotics that can overcome the challenge of bacterial resistance. This guide provides a comprehensive resource for researchers dedicated to this critical endeavor.

References

- 1. Precursor Directed Biosynthesis of an Orthogonally Functional Erythromycin Analogue: Selectivity in the Ribosome Macrolide Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Erythromycin, Cethromycin and Solithromycin display similar binding affinities to the E. coli's ribosome: A molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescent Assay for Estimating the Binding of Erythromycin Derivatives to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescent macrolide probes – synthesis and use in evaluation of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antipneumococcal Activity of Telithromycin by Agar Dilution, Microdilution, E Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Emergence of Erythromycin-Resistant, Clindamycin-Susceptible Streptococcus pyogenes Isolates in Madrid, Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cejph.szu.cz [cejph.szu.cz]

- 22. academic.oup.com [academic.oup.com]

- 23. Pharmacodynamic Profile of Telithromycin against Macrolide- and Fluoroquinolone-Resistant Streptococcus pneumoniae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Activity of telithromycin against multi-drug resistant Streptococcus pneumoniae and molecular characterization of macrolide and tetracycline resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Randomized, Double-Blind, Multicenter Phase 2 Study Comparing the Efficacy and Safety of Oral Solithromycin (CEM-101) to Those of Oral Levofloxacin in the Treatment of Patients with Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Next generation macrolides for community-acquired pneumonia: will solithromycin rise to the occasion? - José - Annals of Research Hospitals [arh.amegroups.org]

The In Vivo Metabolic Journey of Erythromycin-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a macrolide antibiotic, is extensively metabolized in the body, primarily by the cytochrome P450 (CYP) 3A4 enzyme. Understanding the metabolic fate of erythromycin is crucial for predicting drug-drug interactions and assessing its pharmacokinetic profile. The use of stable isotope-labeled erythromycin, such as Erythromycin-13C,d3, offers a non-radioactive method to probe its metabolism in vivo. This technical guide provides a comprehensive overview of the metabolic fate of this compound, focusing on its primary metabolic pathways, experimental protocols for its study, and quantitative data from relevant in vivo investigations.

Core Metabolic Pathway: N-demethylation

The principal metabolic pathway for erythromycin in vivo is N-demethylation, a reaction catalyzed by the CYP3A4 enzyme located predominantly in the liver and intestine.[1] This process involves the removal of a methyl group from the dimethylamino group of the desosamine sugar moiety of erythromycin. When this compound is used, in which the methyl group is labeled with 13C and deuterium, this reaction liberates [13C,d3]-formaldehyde, which is further metabolized to 13CO2. This exhaled 13CO2 serves as a sensitive and specific marker for in vivo CYP3A4 activity.[2][3]

The major metabolite formed through this pathway is N-desmethylerythromycin.[1] Further degradation of erythromycin can occur, particularly in acidic environments, leading to the formation of inactive anhydroerythromycin.

Below is a diagram illustrating the primary metabolic pathway of this compound.

References

Understanding Isotopic Labeling in Erythromycin-¹³C,d₃: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Erythromycin-¹³C,d₃, a stable isotope-labeled internal standard crucial for the accurate quantification of erythromycin in complex biological matrices. This document delves into its primary applications, experimental protocols, and the underlying principles of its use in mass spectrometry-based analysis and as a probe for drug metabolism studies.

Introduction to Erythromycin and Isotopic Labeling

Erythromycin is a macrolide antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[1] It binds to the 50S ribosomal subunit, preventing the translocation of tRNA and thereby halting peptide chain elongation.[1][2] Its clinical use and pharmacokinetic properties are extensively studied, often requiring precise and accurate measurement of its concentration in various biological samples.

Isotopic labeling involves the incorporation of heavy isotopes, such as Carbon-13 (¹³C) and Deuterium (d or ²H), into a molecule. Erythromycin-¹³C,d₃ is specifically labeled with one ¹³C atom and three deuterium atoms on the N-methyl group of the desosamine sugar moiety. This labeling renders the molecule chemically identical to the unlabeled erythromycin but with a higher mass. This mass difference is the cornerstone of its application as an internal standard in quantitative mass spectrometry.

Applications of Erythromycin-¹³C,d₃

The primary applications of Erythromycin-¹³C,d₃ revolve around its use as an internal standard and a metabolic probe.

Internal Standard for Quantitative Analysis

In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response.[3][4] Erythromycin-¹³C,d₃ is the ideal internal standard for erythromycin quantification because it co-elutes with the analyte and exhibits similar ionization efficiency, but is distinguished by its mass-to-charge ratio (m/z).[3][4]

Probe for Cytochrome P450 3A4 (CYP3A4) Activity

Erythromycin is a well-known substrate and inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in the metabolism of a vast number of drugs.[5][6] The metabolism of erythromycin by CYP3A4 involves the N-demethylation of the desosamine sugar, which releases the labeled ¹³C- and d₃-containing methyl group as formaldehyde.[5] This metabolic pathway forms the basis of the ¹³C-Erythromycin Breath Test, a non-invasive method to assess in vivo CYP3A4 activity.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and properties of erythromycin.

Table 1: Mass Spectrometric Parameters for the Quantification of Erythromycin using Erythromycin-¹³C,d₃ as an Internal Standard

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |

| Erythromycin | 734.5 | 158.2, 576.4 |

| Erythromycin-¹³C,d₃ | 738.5 | 162.2, 576.4 |

Data compiled from representative LC-MS/MS methods.[4]

Table 2: Pharmacokinetic Parameters of Erythromycin (Oral Administration)

| Parameter | Value | Unit |

| Tmax (Time to Peak Concentration) | 1.6 - 1.8 | hours |

| Cmax (Peak Plasma Concentration) | 197.5 - 749.3 | µg/L |

| T½ (Elimination Half-life) | 1.6 - 2.6 | hours |

| AUC₀₋₁₄ (Area Under the Curve) | 766.4 - 3820.1 | µg·h/L |

Note: These are representative values for unlabeled erythromycin and can vary based on dosage and formulation.[8][9]

Table 3: In Vitro CYP3A4 Inhibition by Erythromycin

| Parameter | Value |

| IC₅₀ (Ketoconazole as inhibitor) | 104 ± 23 nM |

This value represents the inhibition of erythromycin N-demethylation by a known CYP3A4 inhibitor.[5]

Experimental Protocols

Protocol for Quantification of Erythromycin in Plasma using LC-MS/MS with Erythromycin-¹³C,d₃ Internal Standard

This protocol outlines a general procedure for the extraction and analysis of erythromycin from plasma samples.

1. Sample Preparation:

-

To 500 µL of plasma, add a known concentration of Erythromycin-¹³C,d₃ solution.

-

Alkalinize the sample with a suitable buffer (e.g., sodium carbonate).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether).

-

Vortex and centrifuge the sample.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium acetate or formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor the transitions listed in Table 1.

-

3. Quantification:

-

Create a calibration curve by plotting the peak area ratio of erythromycin to Erythromycin-¹³C,d₃ against the concentration of erythromycin standards.

-

Determine the concentration of erythromycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol for In Vitro CYP3A4 Inhibition Assay using Erythromycin-¹³C,d₃

This protocol is adapted from a radioassay and utilizes LC-MS/MS for detection.

1. Incubation:

-

Prepare an incubation mixture containing:

-

Human liver microsomes (as a source of CYP3A4).

-

NADPH regenerating system (to initiate the enzymatic reaction).

-

Erythromycin-¹³C,d₃ (as the substrate).

-

The test compound (potential inhibitor) at various concentrations.

-

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 15-30 minutes).

-

Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).

2. Sample Processing:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Analyze the formation of the N-desmethylerythromycin-¹³C,d₂ metabolite.

-

Monitor the appropriate precursor and product ions for the metabolite.

4. Data Analysis:

-

Calculate the rate of metabolite formation at each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response model.

Protocol for the ¹³C-Erythromycin Breath Test

This is a non-invasive clinical research protocol to assess in vivo CYP3A4 activity.

1. Patient Preparation:

-

The patient should fast overnight.

-

A baseline breath sample is collected into a collection bag.

2. Administration:

-

A solution of ¹³C-labeled erythromycin (specifically labeled on the N-methyl groups) is administered orally or intravenously.

3. Breath Sample Collection:

-

Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.

4. Analysis:

-

The ratio of ¹³CO₂ to ¹²CO₂ in the exhaled breath is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer.

5. Data Interpretation:

-

The rate and cumulative amount of ¹³CO₂ exhaled over time are calculated and reflect the in vivo N-demethylation activity of CYP3A4.

Visualizations

References

- 1. Inactivation kinetics and residual activity of CYP3A4 after treatment with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of 13C-erythromycin as an in vivo probe to evaluate CYP3A-mediated drug interactions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro analysis of the activity of the major human hepatic CYP enzyme (CYP3A4) using [N-methyl-14C]-erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug interactions of macrolides: emphasis on dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C-erythromycin breath test as a noninvasive measure of CYP3A activity in newborn infants: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Pharmacokinetics of erythromycin stinoprate capsule] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of erythromycin on repetitive dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

Certificate of Analysis: Erythromycin-13C,d3 - A Technical Guide

This technical guide provides a comprehensive overview of the data and methodologies associated with a typical Certificate of Analysis (CoA) for Erythromycin-13C,d3. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled internal standard in their analytical studies.

Quantitative Data Summary

The following table summarizes the key quantitative data typically presented in a Certificate of Analysis for this compound. These values are representative and may vary between different lots and suppliers.

| Test | Specification | Result |

| Identification | ||

| Mass Spectrum | Conforms to structure | Conforms |

| ¹H NMR Spectrum | Conforms to structure | Conforms |

| Purity & Impurities | ||

| Purity (HPLC) | ≥95% | >95%[1] |

| Isotopic Purity (MS) | ≥99% deuterated forms (d1-d3) | ≥99%[2] |

| Chemical Purity (MS) | Report Value | 98%[3][4] |

| Physical Properties | ||

| Appearance | A solid | White Solid[2] |

| Molecular Formula | C₃₆¹³CH₆₄D₃NO₁₃ | C₃₆¹³CH₆₄D₃NO₁₃[1][2][5] |

| Molecular Weight | 738.0 g/mol | 738.0 g/mol [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound by separating it from any non-labeled Erythromycin and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Agilent Eclipse Plus-C18 (100 mm × 2.1 mm, 1.8 μm) or equivalent.[6]

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 210 nm.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identification and Isotopic Purity

Mass spectrometry is a critical technique for confirming the identity and determining the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a triple quadrupole or Orbitrap, with an electrospray ionization (ESI) source.[6]

-

Ionization Mode: Positive ion mode.[3]

-

Procedure for Identification: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed. The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the theoretical mass of this compound.[7]

-

Procedure for Isotopic Purity: The relative intensities of the ion peaks corresponding to the labeled (this compound) and unlabeled Erythromycin are measured. The isotopic purity is calculated from the ratio of the labeled species to the sum of all Erythromycin-related species. Erythromycin-(N-methyl-13C, d3) is often used as an internal standard for the quantification of erythromycin by GC- or LC-MS.[2][3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the position of the isotopic labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃).[9]

-

Experiments:

-

Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. A series of 1D and 2D NMR spectra are acquired and analyzed to confirm the structure and the labeling pattern.

Diagrams and Workflows

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for the generation of a Certificate of Analysis for this compound, from sample reception to final documentation.

Caption: Workflow for this compound Certificate of Analysis generation.

Logical Relationship of Analytical Tests

This diagram shows the logical hierarchy and relationship between the different analytical tests performed.

Caption: Hierarchy of analytical tests for this compound characterization.

References

- 1. This compound | TRC-E649952-10MG | LGC Standards [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | TRC-E649952-10MG | LGC Standards [lgcstandards.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. magritek.com [magritek.com]

- 10. An analysis of the 1H and 13C n.m.r. spectra of erythromycin a using two-dimensional methods - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Erythromycin-¹³C,d₃: A Technical Guide to Physical and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of the isotopically labeled macrolide antibiotic, Erythromycin-¹³C,d₃. Intended for use as an internal standard in quantitative analyses, understanding its stability profile is critical for ensuring data accuracy and integrity. This document outlines the known stability characteristics, summarizes degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Stability Profile

Erythromycin-¹³C,d₃, in its solid form, is a stable compound when stored under appropriate conditions. The isotopic labeling with Carbon-13 and deuterium is not expected to significantly alter its fundamental chemical stability compared to the unlabeled parent compound, erythromycin.

Table 1: Physical and Chemical Stability Summary of Solid Erythromycin-¹³C,d₃

| Parameter | Specification | Source(s) |

| Form | Solid | [1] |

| Storage Temperature | -20°C | [1][2][3] |

| Long-Term Stability | ≥ 4 years | [1] |

| Purity | >95% (HPLC) | [2] |

Forced Degradation and Solution Stability

While specific forced degradation studies on Erythromycin-¹³C,d₃ are not extensively published, the stability of erythromycin is well-documented and serves as a strong proxy. Erythromycin is known to be sensitive to acidic conditions, and to a lesser extent, to basic, oxidative, and thermal stress.

pH-Dependent Stability

Erythromycin's stability is highly pH-dependent. In acidic environments, it undergoes rapid degradation.

-

Acidic Conditions: Erythromycin is highly unstable in acidic solutions. The primary degradation pathway involves intramolecular cyclization reactions, leading to the formation of biologically inactive products such as anhydroerythromycin.[4][5] This degradation is rapid, with a significant loss of the parent compound in a short period.[5]

-

Neutral to Basic Conditions: Stability improves as the pH increases towards neutral and slightly basic conditions.

Oxidative, Thermal, and Photolytic Stability

-

Oxidative Stress: Erythromycin degrades under oxidative conditions.[] The degradation can be induced by agents like hydrogen peroxide, leading to various oxidation products.

-

Thermal Stress: While solid erythromycin is relatively stable at room temperature, elevated temperatures can induce degradation, especially in solution.[7][8] Thermal degradation in the ion source of a mass spectrometer has been observed, leading to characteristic fragment ions.[7]

-

Photolytic Stability: Information on the photolytic stability of erythromycin is less prevalent, but like many complex organic molecules, exposure to UV light may lead to degradation.

Degradation Pathway

The degradation of erythromycin primarily occurs through two main pathways under acidic conditions, which are considered the most significant for this molecule.

Caption: Acid-catalyzed degradation pathway of Erythromycin A.

Experimental Protocols for Stability Assessment

The following protocols are generalized from established methods for studying the stability of erythromycin and are applicable for assessing the stability of Erythromycin-¹³C,d₃.

Forced Degradation Study Workflow

This workflow outlines the typical steps involved in a forced degradation study.

Caption: General workflow for a forced degradation study.

Stability-Indicating LC-MS Method

This protocol describes a typical liquid chromatography-mass spectrometry (LC-MS) method for separating erythromycin from its degradation products.

Table 2: Example Stability-Indicating LC-MS Method Parameters

| Parameter | Example Value | Notes |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) | A common choice for macrolide antibiotics.[7] |

| Mobile Phase A | Water with 0.1% formic acid | The acidic modifier aids in protonation for positive ion mode MS.[7] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | |

| Gradient | A suitable gradient to resolve the parent drug from impurities. | |

| Flow Rate | 1.0 mL/min | [7] |

| Column Temperature | 30°C | [7] |

| Injection Volume | 20 µL | [7] |

| MS Detector | Single Quadrupole or Triple Quadrupole Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | |

| Monitored Ions | Specific m/z for Erythromycin-¹³C,d₃ and its expected degradation products. |

Sample Preparation for Forced Degradation

-

Acid Degradation: Dissolve the sample in a suitable concentration of hydrochloric acid (e.g., 1N HCl) and incubate at room temperature.[7] The reaction should be quenched by neutralization with a base like sodium bicarbonate.[7]

-

Base Degradation: Dissolve the sample in a suitable concentration of sodium hydroxide and incubate. Neutralize with an acid to stop the degradation.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide.

-

Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60-80°C).

-

Photodegradation: Expose the sample solution to a controlled UV light source.

Conclusion

Erythromycin-¹³C,d₃ is a stable compound in its solid form when stored at -20°C, making it suitable for long-term use as an internal standard. In solution, its stability is comparable to that of unlabeled erythromycin, with a pronounced susceptibility to degradation under acidic conditions. When using Erythromycin-¹³C,d₃ in analytical methods, it is crucial to control the pH of the solutions to prevent degradation and ensure accurate quantification. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific analytical needs.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Erythromycin-13C,d3 | TRC-E649952-10MG | LGC Standards [lgcstandards.com]

- 3. 2378755-50-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cdn.who.int [cdn.who.int]

The Use of Erythromycin-13C,d3 in Elucidating Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of stable isotope-labeled erythromycin, specifically Erythromycin-13C,d3, in the comprehensive study of metabolic pathways. The use of isotopically labeled compounds is a powerful technique in drug metabolism research, enabling precise quantification and the elucidation of biotransformation routes. This guide provides detailed experimental protocols, quantitative data, and visualizations to facilitate the design and execution of metabolic studies involving this compound.

Introduction to Erythromycin Metabolism and Stable Isotope Tracing

Erythromycin is a macrolide antibiotic primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[1][2][3] The major metabolic pathway is N-demethylation, resulting in the formation of N-desmethylerythromycin.[2][4] Understanding the kinetics and pathways of erythromycin metabolism is crucial for predicting drug-drug interactions, assessing drug efficacy, and ensuring patient safety.

Stable isotope labeling, using compounds like this compound, offers significant advantages over traditional analytical methods.[5][6][7] By incorporating heavy isotopes of carbon (¹³C) and deuterium (d), the labeled molecule can be distinguished from its unlabeled counterpart by mass spectrometry.[7] This allows for its use as an internal standard for accurate quantification and as a tracer to follow the metabolic fate of the drug molecule through various biotransformation pathways.[5][6]

Quantitative Data in Erythromycin Metabolism Studies

The following tables summarize key quantitative data relevant to the metabolism of erythromycin. Table 1 presents the kinetic parameters for the primary metabolic reaction of unlabeled erythromycin, while Table 2 provides illustrative data from a hypothetical time-course experiment using this compound to demonstrate the principles of stable isotope tracing.

Table 1: Kinetic Parameters of Erythromycin N-demethylation in Human Liver Microsomes

| Parameter | Value | Enzyme Source | Reference |

| Km (Michaelis constant) | 88 µM | Pooled Human Liver Microsomes | [2] |

| Vmax (Maximum reaction velocity) | 345 pmol/min/mg protein | Pooled Human Liver Microsomes | [2] |

| Km (Michaelis constant) | 33 µM | Recombinant CYP3A4 | [2] |

| Vmax (Maximum reaction velocity) | 130 pmol/min/mg protein | Recombinant CYP3A4 | [2] |

Table 2: Illustrative Time-Course Data for the Metabolism of this compound in Human Liver Microsomes

| Time (minutes) | This compound Concentration (µM) | N-desmethylerythromycin-13C,d2 Concentration (µM) | Isotopic Enrichment of N-desmethylerythromycin (%) |

| 0 | 10.00 | 0.00 | 0 |

| 5 | 8.52 | 1.48 | 99 |

| 15 | 6.15 | 3.85 | 99 |

| 30 | 3.78 | 6.22 | 99 |

| 60 | 1.45 | 8.55 | 99 |

Note: The data in Table 2 is hypothetical and for illustrative purposes to demonstrate the expected outcome of a stable isotope tracing experiment. The isotopic enrichment of the metabolite is expected to be high, reflecting its origin from the labeled parent drug.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro metabolism studies of this compound.

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines the steps for incubating this compound with human liver microsomes to study its metabolic fate.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

Incubator/shaking water bath

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes (final protein concentration typically 0.2-1 mg/mL).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it with phosphate buffer to the desired final concentration (e.g., 1-100 µM).

-

-

Incubation:

-

Pre-warm the microsomal master mix at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the this compound solution to the pre-warmed microsomal mix.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a series of time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Quenching and Sample Preparation:

-

At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard. This step precipitates the proteins and stops the enzymatic reaction.

-

Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis of this compound and its Metabolites

This protocol describes a general method for the quantification of this compound and its primary metabolite, N-desmethylerythromycin, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate erythromycin and its more polar metabolite (e.g., starting with a low percentage of B and increasing over time).

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion. For example, a precursor of [M+H]+ and a characteristic fragment.

-

N-desmethylerythromycin-13C,d2: Monitor the transition from its precursor ion to a specific product ion. The precursor ion will have a mass shift corresponding to the demethylation and the isotopic labels.

-

Internal Standard: Monitor the specific MRM transition for the chosen internal standard.

-

-

Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each compound to achieve maximum sensitivity.

Data Analysis:

-

Integrate the peak areas of the MRM transitions for this compound, N-desmethylerythromycin-13C,d2, and the internal standard.

-

Calculate the concentration of the parent drug and its metabolite at each time point using a calibration curve prepared with known standards.

-

Determine the rate of metabolism and the formation of the metabolite.

-

Calculate the isotopic enrichment of the metabolite by comparing the signal intensity of the labeled metabolite to any unlabeled counterpart that may be present.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of erythromycin metabolism.

Conclusion

The use of this compound in conjunction with modern analytical techniques like LC-MS/MS provides a robust platform for detailed investigations into its metabolic fate. This technical guide offers a foundational framework for researchers to design and implement studies aimed at elucidating the biotransformation of erythromycin. The provided protocols and visualizations serve as a practical resource for scientists and professionals in the field of drug development, ultimately contributing to a more comprehensive understanding of drug metabolism and its implications.

References

- 1. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro analysis of the activity of the major human hepatic CYP enzyme (CYP3A4) using [N-methyl-14C]-erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. News - China Isotope Development [asiaisotopeintl.com]

- 4. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Erythromycin in Human Plasma Using Erythromycin-¹³C,d₃

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythromycin is a macrolide antibiotic widely used to treat a variety of bacterial infections.[1][2] Accurate and reliable quantification of erythromycin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of erythromycin in human plasma. The method utilizes a stable isotope-labeled internal standard, Erythromycin-¹³C,d₃, to ensure high accuracy and precision.[1][3][4][5]

This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, along with data presented in a clear and accessible format.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Erythromycin using Erythromycin-¹³C,d₃ as an internal standard.

Table 1: Mass Spectrometry Parameters

| Parameter | Erythromycin | Erythromycin-¹³C,d₃ (Internal Standard) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) m/z | 734.5 | 738.0 |

| Product Ion (Q3) m/z | 158.2 | 162.2 |

| Dwell Time (sec) | 0.038 | As per instrument software optimization |

| Cone Voltage (V) | 44 | As per instrument software optimization |

| Collision Energy (eV) | 44 | As per instrument software optimization |

Note: Instrument-specific parameters such as dwell time, cone voltage, and collision energy should be optimized for the specific mass spectrometer being used.

Table 2: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | C18, 5 µm, 100 x 4.6 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.0 | |

| 3.0 | |

| 3.1 | |

| 5.0 |

Experimental Protocols

1. Materials and Reagents

-

Erythromycin analytical standard

-

Human Plasma (with EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

2. Standard Solution Preparation

-

Erythromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Erythromycin in methanol.

-

Erythromycin-¹³C,d₃ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Erythromycin-¹³C,d₃ in methanol.[3][4][5]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Erythromycin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the Erythromycin-¹³C,d₃ stock solution with a 50:50 mixture of acetonitrile and water.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Spiking Solution (100 ng/mL Erythromycin-¹³C,d₃) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

Visualizations

Below are diagrams illustrating the key workflows and relationships in this LC-MS/MS method.

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical relationships in the LC-MS/MS quantification process.

Method Validation

For use in regulated bioanalysis, this method should be validated according to the guidelines of relevant regulatory authorities (e.g., FDA, EMA). Key validation parameters to assess include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of erythromycin and the internal standard in blank plasma samples.

-

Linearity and Range: The concentration range over which the method is accurate and precise. A typical range for erythromycin in plasma is 0.5-5000 ng/mL.[6]

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: Stability of erythromycin in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of erythromycin in human plasma. The use of the stable isotope-labeled internal standard, Erythromycin-¹³C,d₃, ensures high accuracy and mitigates potential matrix effects. This detailed protocol can be readily implemented in a bioanalytical laboratory for pharmacokinetic and other clinical studies involving erythromycin.

References

Application Notes and Protocols for the Quantification of Erythromycin in Human Plasma using Erythromycin-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the sensitive and selective quantification of erythromycin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates Erythromycin-¹³C,d₃ as a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for clinical pharmacokinetic studies.

Introduction

Erythromycin is a macrolide antibiotic widely used to treat various bacterial infections. Monitoring its concentration in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a robust LC-MS/MS method for the accurate quantification of erythromycin, utilizing its stable isotope-labeled analog, Erythromycin-¹³C,d₃, as the internal standard (IS) to correct for matrix effects and variations in sample processing.[1][2] The method is characterized by high sensitivity, specificity, and a short analysis time, making it ideal for high-throughput clinical sample analysis.[3]

Experimental Protocols

Materials and Reagents

-

Erythromycin reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate

-

Formic acid or Acetic acid

-

Human plasma (with EDTA as anticoagulant)[3]

-

Solid Phase Extraction (SPE) cartridges or extraction solvents (e.g., ethyl acetate)

Standard and Sample Preparation

2.2.1. Preparation of Stock and Working Solutions

-

Erythromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of erythromycin reference standard in acetonitrile to obtain a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Erythromycin-¹³C,d₃ in acetonitrile to achieve a 1 mg/mL concentration.[4][5]

-

Working Solutions: Prepare serial dilutions of the erythromycin stock solution with a mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared by diluting the IS stock solution to a fixed concentration.

2.2.2. Sample Preparation (Liquid-Liquid Extraction) [3][6]

-

Pipette 0.5 mL of human plasma into a clean microcentrifuge tube.

-

Add a specific volume of the Erythromycin-¹³C,d₃ internal standard working solution.

-

Alkalize the plasma sample.[3]

-

Add an appropriate volume of extraction solvent (e.g., ethyl acetate).

-

Vortex the mixture for a specified time to ensure thorough mixing.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

2.3.1. LC Conditions

-

LC System: A high-performance liquid chromatography system.[4]

-

Column: A C18 reversed-phase column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm) is commonly used.[3][7]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing a modifier like ammonium acetate and formic or acetic acid. A common mobile phase is a 1:1 mixture of acetonitrile and water with 2 mM ammonium acetate and 0.1% acetic acid.[3]

-

Flow Rate: A typical flow rate is between 0.5 and 0.7 mL/min.[3][7]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[7]

-

Injection Volume: A small volume, typically in the range of the reconstituted sample.

2.3.2. MS/MS Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[3]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6][7]

-

MRM Transitions: The specific precursor-to-product ion transitions for erythromycin and Erythromycin-¹³C,d₃ should be optimized. For erythromycin, a common transition is m/z 734.5 -> 576.5.

-

Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows to achieve maximum signal intensity.[8]

Data Presentation

The quantitative performance of the method is summarized in the tables below. The data is compiled from various validated methods for erythromycin quantification in human plasma.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value | Reference |

| LC Column | Inertsil ODS-2, 5 µm, 3.0 x 50 mm | [3] |

| Phenomenex Luna C18, 5 µm, 100 x 4.6 mm | [7] | |

| Mobile Phase | Acetonitrile:Water (1:1) with 2 mM NH₄OAc and 0.1% HOAc | [3] |

| Acetonitrile and 1.67 mmol/L acetic acid | [6] | |

| Flow Rate | 0.7 mL/min | [3] |

| 0.5 mL/min | [7] | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |

| Detection | Multiple Reaction Monitoring (MRM) | [3] |

Table 2: Method Validation Data

| Parameter | Value | Reference |

| Calibration Curve Range | 0.5 - 5000 ng/mL | [3] |

| 1 - 1000 ng/mL | [7] | |

| Correlation Coefficient (r²) | > 0.995 | [3] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [3][6] |

| Accuracy | 88 - 105% | [3] |

| Within acceptable limits | [7] | |

| Precision (Intra- and Inter-day) | Within acceptable limits | [7] |

| Recovery | 88 - 105% for erythromycin | [3] |

| 83 - 103% for internal standard | [3] | |

| 98% for erythromycin | [7] |

Visualizations

The following diagrams illustrate the key workflows and relationships in the quantification of erythromycin.

Caption: Experimental workflow for the quantification of erythromycin in human plasma.

Caption: Logical relationship of components in the quantitative analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

Application Note: Erythromycin-13C,d3 as an Internal Standard for Therapeutic Drug Monitoring

Introduction

Erythromycin is a macrolide antibiotic utilized for the treatment of a variety of bacterial infections by inhibiting protein synthesis.[1][2][3] It achieves this by binding to the 50S ribosomal subunit of bacteria, which prevents the elongation of polypeptide chains.[1][2][3][][5][6] The therapeutic efficacy and safety of erythromycin can be optimized through Therapeutic Drug Monitoring (TDM), which involves measuring drug concentrations in a patient's bloodstream to adjust dosages. Due to its narrow therapeutic index and potential for drug interactions, particularly as an inhibitor of the cytochrome P450 enzyme CYP3A4, precise and accurate quantification is crucial.[2][3][7]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity and selectivity.[8][9][10] The use of a stable isotope-labeled internal standard (SIL-IS) is critical for accurate quantification in complex biological matrices, as it compensates for variations during sample preparation and analysis.[11][12][13] Erythromycin-13C,d3, a stable isotope-labeled analog of erythromycin, serves as an ideal internal standard for the quantification of erythromycin in clinical samples.[2][3][14][15] This application note provides a detailed protocol for the use of this compound in the therapeutic drug monitoring of erythromycin by LC-MS/MS.

Principle of the Method

This method employs a protein precipitation technique for the extraction of erythromycin and the internal standard, this compound, from human plasma. The prepared samples are then analyzed by a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of erythromycin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Materials and Reagents

-

Erythromycin analytical standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma (drug-free)

-

Volumetric flasks and pipettes

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC or UPLC system

-

Tandem mass spectrometer

Experimental Protocols

Preparation of Stock and Working Solutions

-

Erythromycin Stock Solution (1 mg/mL): Accurately weigh 10 mg of erythromycin and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Erythromycin Working Solutions: Prepare a series of working solutions by serially diluting the erythromycin stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for calibration standards and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation

-

Pipette 100 µL of patient plasma, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for individual instruments.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 1.0 | 10 | 90 |

| 2.0 | 10 | 90 |

| 2.1 | 90 | 10 |

| 3.0 | 90 | 10 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions for Erythromycin and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Erythromycin | 734.5 | 576.4 | 80 | 35 |

| This compound | 738.0 | 580.4 | 80 | 35 |

Data Analysis and Quantification

The concentration of erythromycin in the patient samples is calculated using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis is then applied to determine the concentration of erythromycin in the unknown samples.

Method Validation

The method should be validated according to regulatory guidelines to ensure its reliability for clinical use. Key validation parameters include:

-

Linearity: A calibration curve should be prepared with at least five non-zero concentrations covering the expected therapeutic range. The correlation coefficient (r²) should be >0.99.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. The accuracy should be within ±15% of the nominal value, and the precision (coefficient of variation, CV) should be ≤15%.

-

Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of erythromycin and the internal standard.

-

Matrix Effect: Evaluated to ensure that the ionization of the analyte and internal standard is not suppressed or enhanced by the biological matrix.

-

Stability: The stability of erythromycin in plasma should be assessed under various storage and handling conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C.

Visualization of the Experimental Workflow

Caption: Workflow for Erythromycin TDM using this compound.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the therapeutic drug monitoring of erythromycin by LC-MS/MS. This stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample processing, leading to accurate and precise quantification. The detailed protocol and methodologies presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this essential analytical technique in a clinical or research setting.

References

- 1. m.youtube.com [m.youtube.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Erythromycin-13C-d3 - Antibiotics - CAT N°: 25310 [bertin-bioreagent.com]

- 5. Erythromycin - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Erythromycin Estolate? [synapse.patsnap.com]

- 7. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiplex Therapeutic Drug Monitoring by Isotope-dilution HPLC-MS/MS of Antibiotics in Critical Illnesses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 12. researchgate.net [researchgate.net]

- 13. crimsonpublishers.com [crimsonpublishers.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Erythromycin-13C-d3 | Deuterated compounds | TargetMol [targetmol.com]

Application Notes and Protocols for Erythromycin-13C,d3 in Pharmacokinetic and Pharmacodynamic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a macrolide antibiotic, is widely used for its bacteriostatic properties and also exhibits notable anti-inflammatory and prokinetic effects. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile and to understand its mechanism of action, robust analytical methods are imperative. The use of stable isotope-labeled internal standards, such as Erythromycin-13C,d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the highest level of accuracy and precision for the quantification of erythromycin in biological matrices.[1]

These application notes provide detailed protocols for the use of this compound in pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to conduct comprehensive evaluations of erythromycin and its derivatives.

Pharmacokinetic Studies

The primary application of this compound in pharmacokinetic studies is as an internal standard for the accurate quantification of erythromycin in biological samples. The stable isotope dilution method minimizes variability introduced during sample preparation and analysis, ensuring high-quality data.[1]

Experimental Protocol: Pharmacokinetic Study of Oral Erythromycin in Humans

This protocol outlines a single-dose pharmacokinetic study in healthy human volunteers.

1. Study Design:

-

Subjects: A cohort of healthy adult volunteers (n=12) meeting inclusion/exclusion criteria.

-

Dosing: A single oral dose of 250 mg or 500 mg erythromycin tablets administered with 240 mL of water after an overnight fast.[2][3]

-

Blood Sampling: Venous blood samples (approximately 5 mL) collected into tubes containing K2EDTA as an anticoagulant at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C to separate plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

2. Bioanalytical Method: LC-MS/MS Quantification of Erythromycin

This method utilizes a stable isotope dilution technique with this compound as the internal standard.

-

Materials:

-

Erythromycin reference standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate

-

Water, deionized

-

Human plasma (for calibration standards and quality controls)

-

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of erythromycin and this compound in methanol.

-

Prepare serial dilutions of the erythromycin stock solution in 50:50 acetonitrile:water to create working standards for the calibration curve.

-

Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and quality controls on ice.

-

To 100 µL of plasma, add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Erythromycin: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Specific m/z values should be optimized for the instrument used.)

-

-

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of erythromycin to this compound against the nominal concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of erythromycin in the unknown plasma samples.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL) using non-compartmental analysis with appropriate software.[2][3]

Data Presentation: Representative Pharmacokinetic Parameters of Oral Erythromycin in Humans

The following table summarizes typical pharmacokinetic parameters of erythromycin following oral administration, as determined by studies utilizing LC-MS/MS with a stable isotope-labeled internal standard.

| Parameter | 250 mg Dose | 500 mg Dose | Reference |

| Cmax (ng/mL) | 500 - 1500 | 1000 - 3000 | [4] |

| Tmax (h) | 2 - 4 | 2 - 4 | [2] |

| AUC (ng·h/mL) | 2000 - 6000 | 5000 - 15000 | [4] |

| t½ (h) | 1.5 - 2.5 | 1.5 - 2.5 | [2][3] |

Note: These values are approximate and can vary based on the erythromycin formulation and individual patient factors.

Pharmacodynamic Studies

Erythromycin exerts its effects through multiple mechanisms, including inhibition of bacterial protein synthesis, anti-inflammatory actions, and prokinetic activity. This compound can be used in these studies to accurately quantify erythromycin concentrations in the experimental system, allowing for a precise correlation between drug exposure and the observed pharmacodynamic effect.

Anti-inflammatory Activity: Inhibition of NF-κB Signaling

Erythromycin has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB.[5]

This protocol describes an in vitro assay to measure the inhibitory effect of erythromycin on NF-κB activation in a human cell line.

-

Cell Line: Human embryonic kidney 293 (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct.

-

Reagents:

-

HEK293 cells with NF-κB-luciferase reporter

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Erythromycin

-

Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator

-

Luciferase assay reagent

-

This compound for concentration verification (optional)

-

-

Procedure:

-

Seed HEK293-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of erythromycin (e.g., 0.1 to 100 µM) for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation. Include a vehicle control (no erythromycin) and an unstimulated control.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

(Optional) In parallel wells, after the incubation period, collect the cell culture supernatant or cell lysate to quantify the actual erythromycin concentration using the LC-MS/MS method described in the pharmacokinetic section, with this compound as the internal standard.

-

-

Data Analysis:

-

Calculate the percentage of NF-κB inhibition for each erythromycin concentration relative to the TNF-α stimulated control.

-

Plot the percentage of inhibition against the erythromycin concentration to determine the IC50 value.

-

Caption: Erythromycin inhibits the NF-κB signaling pathway.

Prokinetic Activity: Motilin Receptor Agonism

Erythromycin acts as a motilin receptor agonist, stimulating gastrointestinal motility.[3][6]